Lysyl-tyrosyl-lysine

Übersicht

Beschreibung

Lysyl-tyrosyl-lysine (KYK) is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms . Lysyl oxidases, which include lysyl-tyrosyl-lysine, are known to catalyze the final enzyme reaction required for biosynthetic cross-linking of collagens and elastin .

Synthesis Analysis

Human lysyl-tRNA synthetase (LysRS) is one component of the multi-tRNA synthetase complex (MSC), which is not only critical for protein translation but also involved in multiple cellular pathways such as immune response, cell migration, etc . The reaction system was performed using a similar procedure as previously described: 2 μM synthetase, 50 μM Hs tRNA Lys, 50 mM HEPES pH 8.0, 20 mM MgCl2, 20 mM KCl, 1 mM DTT supplemented with 6 μM ATP, 300 μM L-lysine, and 0.1 mg mL−1 BSA at 37 °C for 16 h .

Molecular Structure Analysis

The detailed computational investigation of the canine lysyl oxidase protein was analyzed in silico with respect to its physicochemical properties, secondary and tertiary structure predictions, and functional analysis using standard bioinformatic tools . A putative copper-binding region signature was predicted .

Chemical Reactions Analysis

Lysyl oxidase is an extracellular enzyme that catalyzes the formation of aldehydes from lysine residues in collagen and elastin precursors. These aldehydes are highly reactive and undergo spontaneous chemical reactions with other lysyl oxidase-derived aldehyde residues or with unmodified lysine residues .

Physical And Chemical Properties Analysis

Lysyl oxidase is a flexible protein with an average molecular weight of around 46 kDa, unstable, hydrophilic, and extracellular (secretory) in nature . Twelve cysteine residues and a disulfide bridge were also found .

Wissenschaftliche Forschungsanwendungen

Role in Lysyl Oxidases

“Lys-tyr-lys” is a key component of lysyl oxidases, a family of enzymes that play a crucial role in the crosslinking of collagens and elastin . These enzymes are essential for maintaining the stability of the extracellular matrix (ECM) and are involved in various developmental and pathological processes .

ECM Remodeling and Homeostasis

The compound is associated with the remodeling and homeostasis of the ECM . It is involved in the regulation of cellular behavior and contributes to the changes in the cells’ environment and the intracellular processes that promote them .

Role in Lysyl Oxidase-like 2 (LOXL2)

“Lys-tyr-lys” is a part of the active site of LOXL2, a copper-dependent amine oxidase . LOXL2 catalyzes the oxidative deamination of peptidyl lysine and hydroxylysine residues, promoting crosslinking of ECM proteins .

Involvement in LTQ Biogenesis

The compound is involved in the biogenesis of lysine tyrosylquinone (LTQ), a cofactor required for protein conformation and catalytic activity . It is suggested that LTQ resides within 2.9 Å of the active site of Cu2+ in the mature LOXL2, and both LTQ and Cu2+ are solvent-exposed .

Role in Connective Tissue Function

“Lys-tyr-lys” plays a significant role in maintaining connective tissue function . As a part of lysyl oxidase family proteins, it contributes to the covalent crosslinking of collagen and elastin .

Involvement in Embryonic Development

The compound is involved in embryonic development . The lysyl oxidase family, which includes “Lys-tyr-lys”, plays a crucial role in the development process .

Role in Wound Healing

“Lys-tyr-lys” is also associated with wound healing . The lysyl oxidase family proteins, including this compound, are known to play a role in the wound healing process .

Safety and Hazards

Zukünftige Richtungen

The insights into the pathological significance of lysyl oxidases as catalysts of post-translational modification of protein-bound lysine residues for fibrotic and especially cancer diseases have grown considerably over the past two decades . A better understanding of LOXs and their interactions with the different elements of the tumor immune microenvironment will prove invaluable in the design of novel anti-tumor strategies .

Wirkmechanismus

Target of Action

Lysyl-tyrosyl-lysine, also known as Lys-Tyr-Lys, primarily targets the lysyl oxidase (LOX) family of enzymes . This family, consisting of LOX and LOX-like proteins 1–4 (LOXL1–4), is responsible for the covalent crosslinking of collagen and elastin, thus maintaining the stability of the extracellular matrix (ECM) and functioning in maintaining connective tissue function, embryonic development, and wound healing .

Mode of Action

Lys-Tyr-Lys interacts with its targets, the LOX family of enzymes, through a mechanism that involves the oxidative deamination of peptidyl lysine and hydroxylysine residues . This interaction promotes the crosslinking of extracellular matrix proteins. The LOX family of enzymes is a Cu2+ and lysine tyrosylquinone (LTQ)-dependent amine oxidase . LTQ is post-translationally derived from Lys653 and Tyr689 .

Biochemical Pathways

The action of Lys-Tyr-Lys affects the tyrosine metabolism pathway . In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself .

Pharmacokinetics

It is known that the lox family of enzymes, which lys-tyr-lys targets, are localized and active within the cytoplasm or cell nuclei .

Result of Action

The action of Lys-Tyr-Lys results in the crosslinking of collagens and elastin , thereby promoting the stability of the extracellular matrix (ECM) . This action has been linked to multiple developmental and pathological processes . The LOX family of enzymes, which Lys-Tyr-Lys targets, also regulates and participates in distinct cellular events .

Action Environment

It is known that the activity of the lox family of enzymes, which lys-tyr-lys targets, is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation . These enzymes are often involved as key mediators of changes in the cells’ environment and the intracellular processes that promote them or that follow .

Eigenschaften

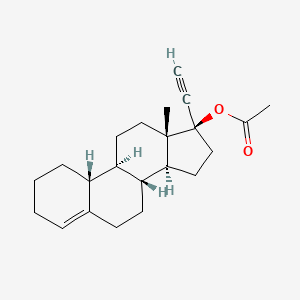

IUPAC Name |

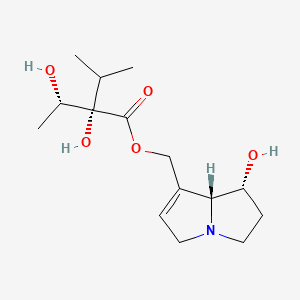

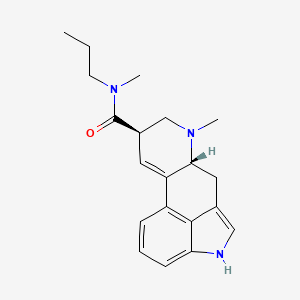

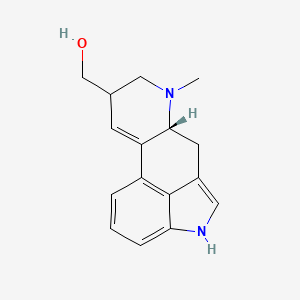

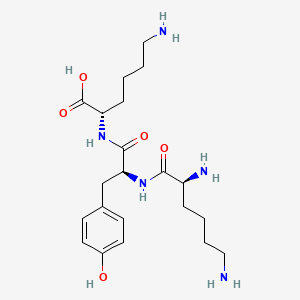

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956643 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lysyl-tyrosyl-lysine | |

CAS RN |

35193-18-1 | |

| Record name | Lysyl-tyrosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.